molecular formula C18H18F3N7 B6446827 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549009-07-4

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6446827
CAS No.: 2549009-07-4
M. Wt: 389.4 g/mol
InChI Key: KHGHODLBQGLMKD-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine (CAS 2549009-07-4) is a chemical compound with a molecular formula of C18H18F3N7 and a molecular weight of 389.38 g/mol . This complex molecule features a pyrimidine core substituted with a methyl group and a 1H-pyrazol-1-yl moiety, which is linked via a piperazine ring to a 3-(trifluoromethyl)pyridin-2-yl group . Its calculated physical properties include a density of 1.42±0.1 g/cm³ and a boiling point of 549.2±50.0 °C . With a high hydrogen bond acceptor count of 9 and an XLogP3 of 3.1, this structure suggests potential for good cell membrane permeability, making it a valuable scaffold in medicinal chemistry and drug discovery research . The presence of multiple nitrogen-containing heterocycles, such as the pyrimidine, pyrazole, and pyridine rings, often targets enzymes and receptors where these structures are key pharmacophores, particularly in the development of kinase inhibitors . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for probing biological mechanisms. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c1-13-24-15(12-16(25-13)28-7-3-6-23-28)26-8-10-27(11-9-26)17-14(18(19,20)21)4-2-5-22-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGHODLBQGLMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it can form hydrogen bonds and cation-π interactions with target enzymes, thereby influencing their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. Over time, its stability and degradation can impact its effectiveness. Long-term studies have shown that it maintains its activity over extended periods, although some degradation products may form . These findings are crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits therapeutic effects, while at higher doses, toxic or adverse effects may be observed. For instance, a dose-dependent increase in malondialdehyde (MDA) concentration has been reported, indicating oxidative stress at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, which are known for their versatile biological activities. The structural formula can be represented as follows:

C18H24N6\text{C}_{18}\text{H}_{24}\text{N}_6

This structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study demonstrated that various synthesized pyrazole compounds exhibited significant antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The compound is expected to follow similar trends due to its structural similarities with other active pyrazoles.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaActivity Level
Compound AE. coliHighly Active
Compound BS. aureusModerately Active
Compound CP. aeruginosaHighly Active
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidineE. coli, S. aureusExpected Active

Anticancer Activity

Pyrazole derivatives have also been noted for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may exhibit similar effects, especially given the presence of electron-donating groups that enhance its interaction with biological targets.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. They are believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . The compound's ability to modulate inflammatory pathways could make it a candidate for further investigation in pain management therapies.

Other Biological Activities

In addition to the aforementioned activities, pyrazole derivatives are reported to possess:

  • Antidepressant effects : Some studies suggest that these compounds may influence neurotransmitter systems .
  • Antiviral properties : Pyrazoles have shown potential against various viral infections by interfering with viral replication processes .

Case Studies and Research Findings

A comprehensive study evaluated a series of pyrazole-based compounds for their biological activities using in vitro assays. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities while others were effective in inhibiting cancer cell lines . The molecular docking studies conducted alongside these evaluations provided insights into the binding affinities of these compounds with target proteins, further supporting their potential therapeutic applications.

Molecular Docking Insights

Molecular docking studies revealed that the interaction of the compound with bacterial proteins was primarily driven by hydrogen bonding and hydrophobic interactions, suggesting a favorable binding mode that could be exploited in drug design .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways, contributing to the development of novel compounds.

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for drug design targeting various diseases.
  • Receptor Binding : Its ability to bind to certain receptors suggests potential applications in pharmacology and the development of therapeutic agents.

Medicinal Applications

Research into the medicinal properties of this compound has revealed promising results:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating that it may have cytotoxic effects on cancer cells.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for the formulation of advanced materials with specific properties tailored for various applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-Based Derivatives
Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Pyrimidine 2-Me, 4-(pyrazol-1-yl), 6-[piperazinyl-(3-CF₃-pyridyl)] ~463.4 g/mol
GDC-0941 (Thieno[3,2-d]pyrimidine) Thienopyrimidine 4-Morpholinyl, 6-(methanesulfonyl-piperazinylmethyl) 513.6 g/mol
4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine 6-CF₃, 4-[piperazinyl-(1-Me-imidazol-2-yl-sulfonyl)] 392.4 g/mol
1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one Pyrimidine 2-Me, 6-(pyrazol-1-yl), 4-[piperazinyl-(2-phenoxypropan-1-one)] 392.5 g/mol

Key Observations :

  • The target compound’s piperazine-trifluoromethylpyridine side chain distinguishes it from analogues with sulfonyl or morpholine substituents .
Table 2: Functional and Pharmacological Comparisons
Compound Name Biological Target Key Findings Reference
Target Compound Hypothesized kinase targets Structural similarity to PI3K inhibitors (e.g., GDC-0941) suggests potential kinase modulation.
GDC-0941 PI3K p110α IC₅₀ = 3 nM; oral bioavailability in preclinical models; clinical use in cancer.
Compound Undisclosed High lipophilicity (CF₃ group) may enhance membrane permeability but reduce solubility.

Critical Analysis :

  • The trifluoromethylpyridine group in the target compound likely improves binding affinity to hydrophobic kinase pockets, analogous to the trifluoromethyl-substituted pyridines in .
  • However, the absence of a thienopyrimidine core (as in GDC-0941) may limit direct PI3K inhibition, emphasizing the role of scaffold diversity in target selectivity .

Preparation Methods

Nucleophilic Aromatic Substitution

A high-yielding method involves reacting 2-chloro-6-(trifluoromethyl)pyridine with excess piperazine in acetonitrile under reflux (81.4% yield). The reaction proceeds via SNAr mechanism, facilitated by the electron-withdrawing trifluoromethyl group activating the pyridine ring.

Reaction Conditions

ReactantsSolventTemperatureTimeYield
2-Chloro-6-(trifluoromethyl)pyridine + PiperazineAcetonitrileReflux23 hrs81.4%

Post-reaction workup includes filtration, solvent evaporation, and distillation under reduced pressure (103°C at 0.05 mmHg).

Alternative Catalytic Approaches

Functionalization of the Pyrimidine Core

The pyrimidine scaffold is constructed via cyclocondensation or derived from commercially available 2-methyl-4,6-dichloropyrimidine.

Sequential Substitution at Positions 4 and 6

ParameterValue
SolventEthanol
BaseK2CO3
Temperature78°C
Time8 hours
Yield80%

Chromatographic purification (hexane/ethyl acetate) ensures removal of unreacted starting material.

Palladium-Catalyzed Cross-Coupling Strategies

For substrates with poor leaving-group reactivity, palladium catalysis offers a robust alternative.

Buchwald-Hartwig Amination

A de-gassed mixture of 4-bromo-6-(piperazinyl)pyrimidine, 1H-pyrazole, Pd2(dba)3, and BINAP in toluene at 80°C facilitates C–N bond formation. This method achieves higher regioselectivity for sterically demanding pyrimidines.

Key Parameters

CatalystLigandSolventTemperatureYield
Pd2(dba)3BINAPToluene80°C75%

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR (CDCl3) : Resonances at δ 2.41–2.50 (piperazine CH2), δ 6.67–7.55 (pyridinyl and pyrazolyl protons).

  • Mass Spectrometry : ESI-MS m/z 459.3 [M+H]+ aligns with the molecular formula C25H29F3N4O.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity post-chromatography.

Challenges and Optimization

Competing Side Reactions

  • Di-Substitution : Excess piperazine may lead to bis-adducts at C4 and C6. Controlled stoichiometry (1:1.2 pyrimidine:piperazine) mitigates this.

  • Pyrazole Tautomerism : 1H-pyrazole exists as a mixture of tautomers, necessitating anhydrous conditions to prevent proton exchange during substitution.

Solvent and Temperature Effects

Ethanol outperforms DMF in minimizing byproducts during piperazine substitution, while toluene enhances palladium catalyst longevity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, and how can reaction progress be effectively monitored?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

  • Piperazine-Pyrimidine Coupling : Reacting a substituted pyrimidine core with a piperazine derivative under nucleophilic aromatic substitution conditions, often using polar aprotic solvents like DMF or DCM .
  • Pyrazole Introduction : A Buchwald–Hartwig amination or copper-catalyzed cross-coupling may be employed for pyrazole attachment .
  • Progress Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediate formation, supplemented by HPLC for purity assessment .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity, with 19F NMR verifying the trifluoromethyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Reversed-phase HPLC with photodiode array detection assesses purity (>95% for biological assays) .

Q. What initial biological screening approaches are recommended to identify potential therapeutic targets for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., CXCR3 receptor modulation ) or surface plasmon resonance (SPR) to measure binding kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions (e.g., solvent choice, temperature, catalysts) to improve yield and purity during the synthesis of piperazine-containing pyrimidine derivatives?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity, while toluene may reduce side reactions in coupling steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling vs. copper catalysts for Ullmann-type reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates .

Q. What strategies are employed to resolve contradictions in biological activity data when this compound exhibits varying efficacy across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate binding affinity (SPR) with functional assays (cAMP modulation for GPCRs ).
  • Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. CHO) to assess receptor expression-dependent effects .
  • Physicochemical Profiling : Measure solubility and membrane permeability (e.g., PAMPA assay) to rule out bioavailability artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the trifluoromethylpyridine and pyrazole moieties to target binding affinity?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs lacking the trifluoromethylpyridine or pyrazole groups and compare IC₅₀ values in target assays .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between substituents and receptor pockets .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to visualize binding modes .

Q. What methodological approaches are recommended for investigating the metabolic stability and in vitro pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose prediction .

Key Notes

  • Data Contradictions : Discrepancies in biological activity may arise from assay sensitivity (e.g., fluorometric vs. luminescent readouts) or compound aggregation. Include detergent controls (e.g., 0.01% Tween-20) to mitigate false positives .
  • Advanced Characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to resolve spin systems .

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